molecular formula C27H24O2 B1355102 2,2-Bis(2-hydroxy-5-biphenylyl)propane CAS No. 24038-68-4

2,2-Bis(2-hydroxy-5-biphenylyl)propane

Cat. No.: B1355102
CAS No.: 24038-68-4
M. Wt: 380.5 g/mol
InChI Key: BKTRENAPTCBBFA-UHFFFAOYSA-N
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Safety and Hazards

“2,2-Bis(2-hydroxy-5-biphenylyl)propane” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

Mechanism of Action

Target of Action

The primary target of BisOPP-A is the Thyroid Stimulating Hormone Receptor (TSHR) . TSHR plays a crucial role in regulating thyroid function by stimulating the production and release of thyroid hormones.

Pharmacokinetics

It’s worth noting that BisOPP-A is soluble in methanol .

Biochemical Analysis

Biochemical Properties

2,2-Bis(2-hydroxy-5-biphenylyl)propane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the thyroid stimulating hormone receptor in humans . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions. This compound’s ability to form hydrogen bonds due to its hydroxyl groups is crucial for its biochemical interactions .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause skin and eye irritation, indicating its potential impact on cellular functions related to these tissues . Additionally, its interaction with the thyroid stimulating hormone receptor suggests it may influence thyroid-related cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, its interaction with the thyroid stimulating hormone receptor can lead to changes in gene expression and cellular responses . The hydroxyl groups in its structure allow it to form hydrogen bonds, which are essential for its binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular functions. The compound is stable under standard laboratory conditions but may degrade over extended periods or under specific conditions . Long-term studies have shown that it can cause persistent skin and eye irritation, indicating its lasting impact on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it may not exhibit significant adverse effects, but higher dosages can lead to toxicity and adverse reactions. For instance, studies have shown that high doses can cause severe skin and eye irritation . It is essential to determine the threshold levels to avoid toxic effects while utilizing its biochemical properties effectively.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s hydroxyl groups play a crucial role in its metabolic processes, allowing it to undergo biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility in methanol and its ability to form hydrogen bonds are critical for its transport and distribution .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane typically involves the condensation of phenol derivatives under controlled conditions. One common method includes the reaction of 3-phenyl-4-hydroxybenzaldehyde with acetone in the presence of a base catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTRENAPTCBBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058654
Record name BisOPP-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24038-68-4
Record name BisOPP-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(2-hydroxy-5-biphenylyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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